molecular formula C18H20IN3O2 B10908331 2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide

2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide

Cat. No.: B10908331
M. Wt: 437.3 g/mol
InChI Key: SLQJBQHXTDOQGY-RGVLZGJSSA-N
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Description

2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The process may involve the use of reagents such as 2-methoxyphenyl isocyanate, which is known for its chemoselective properties . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the stability of the urea linkage in the compound under acidic, alkaline, and aqueous conditions is an important factor in its reactivity .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a reagent for protecting and deprotecting amine groups due to its stable urea linkage . In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the formation and breaking of chemical bonds, influenced by its stable urea linkage . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide stands out due to its unique combination of functional groups and stable urea linkage. Similar compounds include other hydrazides and isocyanates, which may share some reactivity but differ in their specific applications and stability under various conditions .

Properties

Molecular Formula

C18H20IN3O2

Molecular Weight

437.3 g/mol

IUPAC Name

2-(4-iodo-2-methylanilino)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H20IN3O2/c1-12-10-15(19)8-9-16(12)21-13(2)18(23)22-20-11-14-6-4-5-7-17(14)24-3/h4-11,13,21H,1-3H3,(H,22,23)/b20-11+

InChI Key

SLQJBQHXTDOQGY-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(C)C(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(C)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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